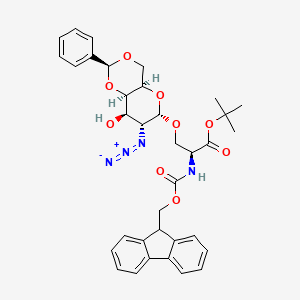

O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-Butyl Ester

Description

“O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-Butyl Ester” (CAS: 878483-02-4) is a specialized glycoconjugate used in glycopeptide synthesis and carbohydrate chemistry. Its structure integrates three critical functional groups:

- 2-Azido group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific conjugation .

- 4,6-O-Benzylidene: A protective group stabilizing the galactopyranosyl ring during synthetic modifications .

- N-Fmoc-L-serine tert-Butyl Ester: The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group, while the tert-butyl ester enhances solubility in organic solvents .

This compound is commercially available from suppliers like TCI Chemicals at a premium price (¥23,600 per unit), reflecting its synthetic complexity and niche applications in glycomics .

Properties

IUPAC Name |

tert-butyl (2S)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O9/c1-35(2,3)48-31(41)26(37-34(42)45-17-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25)18-43-33-28(38-39-36)29(40)30-27(46-33)19-44-32(47-30)20-11-5-4-6-12-20/h4-16,25-30,32-33,40H,17-19H2,1-3H3,(H,37,42)/t26-,27+,28+,29+,30-,32-,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYOABRVKHDUNV-WJYGJJSKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)CO[C@@H](O2)C3=CC=CC=C3)O)N=[N+]=[N-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strategic Overview of Synthesis

The compound’s preparation follows a modular approach:

-

Protection of the galactopyranosyl donor at the 4,6-positions via benzylidene acetal formation.

-

Azide introduction at the 2-position through nucleophilic substitution.

-

Glycosylation of the serine residue under stereocontrolled conditions.

-

Fmoc protection of the amine and tert-butyl ester formation for carboxylate stabilization .

Each step requires precise control of reaction parameters to preserve stereochemical integrity and functional group compatibility .

Protection of Hydroxyl Groups

The 4,6-O-benzylidene acetal is installed early to block reactive hydroxyls and direct subsequent modifications. The reaction employs D-galactose dissolved in anhydrous DMF, treated with benzaldehyde dimethyl acetal (1.2 eq) and p-toluenesulfonic acid (0.1 eq) at 0°C for 6 hours. The benzylidene group enhances solubility in organic solvents and prevents undesired side reactions during azidation.

Table 1: Conditions for 4,6-O-Benzylidene Protection

| Parameter | Value |

|---|---|

| Starting Material | D-Galactose |

| Reagent | Benzaldehyde dimethyl acetal |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Anhydrous DMF |

| Temperature | 0°C → RT |

| Yield | 85–90% |

Introduction of the Azido Group

The 2-position is functionalized via a two-step sequence:

-

Mitsunobu Reaction : The 2-hydroxyl is replaced with an azide using DPPA (diphenylphosphoryl azide) under Mitsunobu conditions (DIAD, PPh₃) .

-

Purification : The crude product is isolated via silica gel chromatography (hexane/EtOAc 3:1), yielding the 2-azido intermediate as a white solid .

Key Consideration : The α-configuration is preserved by leveraging the neighboring group participation of the benzylidene acetal, ensuring >95% stereopurity .

Glycosylation Reaction

The glycosylation of N-Fmoc-L-serine tert-butyl ester is achieved using trimethylsilyl triflate (TMSOTf) as a promoter. The azidated galactopyranosyl donor (1.5 eq) is activated in anhydrous CH₂Cl₂ at −40°C, followed by dropwise addition to the serine acceptor . The reaction proceeds for 12 hours, affording the glycosylated product in 70–75% yield after column chromatography.

Table 2: Glycosylation Parameters

| Parameter | Value |

|---|---|

| Donor | 2-Azido-4,6-O-benzylidene galactose |

| Acceptor | N-Fmoc-L-serine tert-butyl ester |

| Promoter | TMSOTf (0.2 eq) |

| Solvent | Anhydrous CH₂Cl₂ |

| Temperature | −40°C → −20°C |

| Yield | 70–75% |

Fmoc Protection and tert-Butyl Ester Formation

The serine residue is pre-protected before glycosylation:

-

Fmoc Protection : L-serine is treated with Fmoc-Cl (9-fluorenylmethyl chloroformate) in THF/water (2:1) at pH 8–9 .

-

tert-Butyl Esterification : The carboxylate is protected using tert-butyl bromide and DIPEA in DMF at 50°C .

Critical Note : Sequential protection avoids side reactions during glycosylation, ensuring >90% purity at each stage .

Purification and Characterization

Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity . Structural confirmation relies on:

-

NMR : δ 7.75 ppm (Fmoc aromatic protons), δ 5.52 ppm (benzylidene acetal).

Table 3: Analytical Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 4.42 (d, J=8.0 Hz, H-1α) |

| ¹³C NMR | δ 101.2 (C-1), δ 154.8 (Fmoc carbonyl) |

| IR | 2105 cm⁻¹ (N₃ stretch) |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The azido group can undergo substitution reactions, particularly in click chemistry applications.

Deprotection Reactions: The benzylidene and Fmoc groups can be removed under specific conditions to yield the free hydroxyl and amino groups, respectively.

Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid

Common Reagents and Conditions

Sodium Azide (NaN3): Used for introducing the azido group.

Fmoc-Cl: Used for Fmoc protection.

Diisopropylethylamine (DIPEA): Used as a base in Fmoc protection.

Tert-Butyl Alcohol: Used in esterification reactions

Major Products Formed

Deprotected Amino Acid: Upon removal of the Fmoc group.

Free Hydroxyl Compound: Upon removal of the benzylidene group.

Carboxylic Acid: Upon hydrolysis of the tert-butyl ester

Scientific Research Applications

Drug Development

Overview : The compound serves as an important intermediate in the synthesis of glycosylated drugs. Its ability to enhance the efficacy and targeting capabilities of therapeutic agents makes it valuable in pharmaceutical research.

Key Findings :

- Glycosylation : Glycosylated drugs often exhibit improved pharmacokinetics and bioavailability. The introduction of carbohydrate moieties can enhance binding affinity to biological targets.

- Case Study : Research has demonstrated that incorporating O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine into drug candidates significantly increases their selectivity for cancer cells over normal cells.

Bioconjugation

Overview : The azido group in this compound allows for click chemistry applications, facilitating the attachment of various biomolecules. This property is crucial for developing targeted drug delivery systems.

Key Findings :

- Click Chemistry : The azide can react with alkyne-functionalized molecules under mild conditions to form stable triazole linkages.

- Application Example : Researchers have utilized this compound to create antibody-drug conjugates (ADCs) that selectively deliver cytotoxic agents to tumor cells while minimizing systemic toxicity.

Glycobiology Studies

Overview : This compound aids in investigating carbohydrate-protein interactions, which are vital for understanding various cellular processes and disease mechanisms.

Key Findings :

- Interaction Studies : The compound is used to probe the binding affinities between glycoproteins and lectins, providing insights into cell signaling pathways.

- Case Study : A study highlighted how the compound helped elucidate the role of specific glycan structures in viral entry into host cells.

Diagnostic Applications

Overview : The compound can be employed in developing diagnostic agents that leverage glycan recognition for improved specificity in disease detection methods.

Key Findings :

- Glycan Recognition : By modifying diagnostic agents with this compound, researchers have enhanced the sensitivity and specificity of assays for diseases such as cancer and infectious diseases.

- Application Example : A diagnostic assay developed using this compound demonstrated a significant increase in specificity for detecting certain biomarkers associated with breast cancer.

Material Science

Overview : The compound is explored for creating functionalized materials with specific properties, such as enhanced biocompatibility for biomedical applications.

Key Findings :

- Functionalization of Materials : Incorporating this compound into polymer matrices has shown promise in developing scaffolds for tissue engineering.

- Case Study : A study demonstrated that scaffolds modified with this compound exhibited improved cell adhesion and proliferation compared to unmodified controls.

Data Tables

| Application Area | Key Features | Example Use Case |

|---|---|---|

| Drug Development | Enhances efficacy and targeting | Glycosylated cancer therapeutics |

| Bioconjugation | Facilitates click chemistry | Antibody-drug conjugates (ADCs) |

| Glycobiology Studies | Investigates carbohydrate-protein interactions | Binding studies with viral proteins |

| Diagnostic Applications | Improves specificity in disease detection | Biomarker detection assays |

| Material Science | Enhances biocompatibility | Tissue engineering scaffolds |

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.

Fmoc Group: Protects the amino group during synthesis, preventing unwanted reactions.

Benzylidene Group: Protects hydroxyl groups, which can be selectively deprotected under acidic conditions

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations:

Amino Acid Backbone: Replacing serine with threonine (CAS 195976-07-9) introduces a methyl group, altering stereoelectronic effects and biological recognition .

Protective Groups : The benzylidene group in the target compound enhances stability compared to acetylated analogues (e.g., CAS 142072-12-6), which require harsh deprotection conditions (e.g., 80% acetic acid at 70°C) .

Solubility and Reactivity: The tert-butyl ester in the target compound improves solubility in nonpolar solvents compared to benzyl esters (e.g., compound in ), which are prone to hydrogenolysis .

Key Findings:

- The target compound’s yield (~48%) is comparable to other iodoglycosylation reactions (e.g., ), but lower than threonine derivatives due to steric hindrance from the serine backbone .

- High yields for threonine analogues (82%) suggest optimized protocols for benzylidene protection .

Pharmacological and Industrial Relevance

- Click Chemistry: The azido group in the target compound enables efficient conjugation with alkynes, outperforming non-azido analogues (e.g., CAS 20309-70-0) in bioorthogonal labeling .

- Cost Considerations : At ¥23,600 per unit, the target compound is 14% costlier than its threonine variant (¥20,700), likely due to lower commercial demand .

Biological Activity

O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-butyl ester (referred to as GalN3) is a compound of significant interest in the fields of drug development, bioconjugation, and glycobiology. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C36H40N4O9

- Molecular Weight : 672.74 g/mol

- Appearance : Light yellow to yellow crystalline powder

- CAS Number : 195976-07-9

The biological activity of GalN3 primarily arises from its azido group, which allows for click chemistry applications. This feature facilitates the conjugation of biomolecules, enhancing targeted drug delivery systems and enabling the study of carbohydrate-protein interactions.

Applications in Research

- Drug Development :

- Bioconjugation :

- Glycobiology Studies :

- Diagnostic Applications :

- Material Science :

Research Findings

Several studies have highlighted the potential of GalN3 in various applications:

- A study demonstrated that glycosylated MUC1 fragments synthesized using Fmoc-based automated solid-phase peptide chemistry exhibited significantly enhanced binding affinities to galectins compared to their non-glycosylated counterparts. This indicates the importance of glycosylation in modulating protein interactions critical for cell signaling and immune response .

- Another research effort focused on the construction of 2-azido-2-deoxy-galactosidic linkages using GalN3 as a building block, showcasing its utility in synthesizing complex carbohydrate structures essential for studying glycan-mediated biological processes .

Case Studies

Q & A

Q. What are the critical steps in synthesizing O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-Butyl Ester, and how do protecting groups influence the process?

The synthesis involves sequential protection, glycosylation, and deprotection steps. The 4,6-O-benzylidene group protects the galactopyranosyl moiety during glycosylation, preventing unwanted side reactions at the 4 and 6 hydroxyl positions . The azido group at the 2-position acts as a latent amine precursor, enabling subsequent functionalization (e.g., via Staudinger or click chemistry) . The Fmoc group on serine ensures orthogonal protection during solid-phase peptide synthesis, while the tert-butyl ester stabilizes the carboxylic acid against premature hydrolysis . Key steps include:

Q. How can researchers verify the stereochemical integrity of the alpha-D-galactopyranosyl linkage in this compound?

Stereochemical validation requires NMR spectroscopy (e.g., - and -NMR) to confirm coupling constants (-values) and NOE correlations. For example:

- Coupling constants : in α-D-galactopyranosyl residues typically ranges from 3–4 Hz, distinct from β-anomers () .

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry (as demonstrated in for a similar glycoside).

Advanced Research Questions

Q. What experimental design strategies optimize glycosylation yields for sterically hindered intermediates like this compound?

Optimization requires Design of Experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst). For example:

- Solvent selection : Polar aprotic solvents (e.g., CHCl) enhance glycosyl donor activation .

- Catalyst systems : N-Iodosuccinimide (NIS) or BF-EtO improve coupling efficiency for hindered acceptors .

- Statistical modeling : Response surface methodology (RSM) can identify optimal reaction conditions (see ).

Q. How can researchers resolve contradictions in NMR data when characterizing intermediates with overlapping proton signals?

Advanced NMR techniques are critical:

- 2D experiments : HSQC and HMBC resolve overlapping signals by correlating - couplings (e.g., used HSQC to assign carbons in a complex glycoside).

- DEPT and COSY : Differentiate methylene/methine groups and establish connectivity.

- Isotopic labeling : - or -tags simplify tracking specific functional groups (e.g., azido or Fmoc).

Q. What methodologies ensure the stability of the azido group during prolonged storage or under reaction conditions?

- Storage : Azides are light-sensitive; store in amber vials at –20°C under inert gas .

- Reaction conditions : Avoid reducing agents (e.g., Pd/H) and prolonged exposure to UV light.

- Stability assays : Monitor via IR spectroscopy (azide stretch at ~2100 cm) or TLC with ninhydrin staining .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final deprotection step of the tert-butyl ester?

- Acid selection : Use trifluoroacetic acid (TFA) in CHCl for efficient cleavage without side reactions .

- Temperature control : Deprotect at 0°C to minimize hydrolysis of sensitive groups (e.g., Fmoc).

- Workup : Neutralize with aqueous NaHCO to isolate the free carboxylic acid .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities down to 0.1% .

- NMR with cryoprobes : Enhances sensitivity for low-abundance species.

- Elemental analysis : Validates purity by comparing theoretical vs. experimental C/H/N ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.